

(R)-1-(4-Bromophenyl)ethanamine hydrochloride

CAS number and molecular formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-(4-Bromophenyl)ethanamine hydrochloride

Cat. No.: B1270773

[Get Quote](#)

Technical Guide: (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(R)-1-(4-Bromophenyl)ethanamine hydrochloride**, a key chiral building block in pharmaceutical synthesis. This document outlines its chemical properties, synthesis, and analytical methods, tailored for professionals in research and drug development.

Chemical Identification and Properties

(R)-1-(4-Bromophenyl)ethanamine hydrochloride is a chiral amine salt valued for its role as an intermediate in the synthesis of enantiomerically pure pharmaceutical agents. The chirality of such molecules is often crucial for their pharmacological activity, with different enantiomers exhibiting distinct potencies and selectivities for biological targets.

Table 1: Chemical and Physical Data

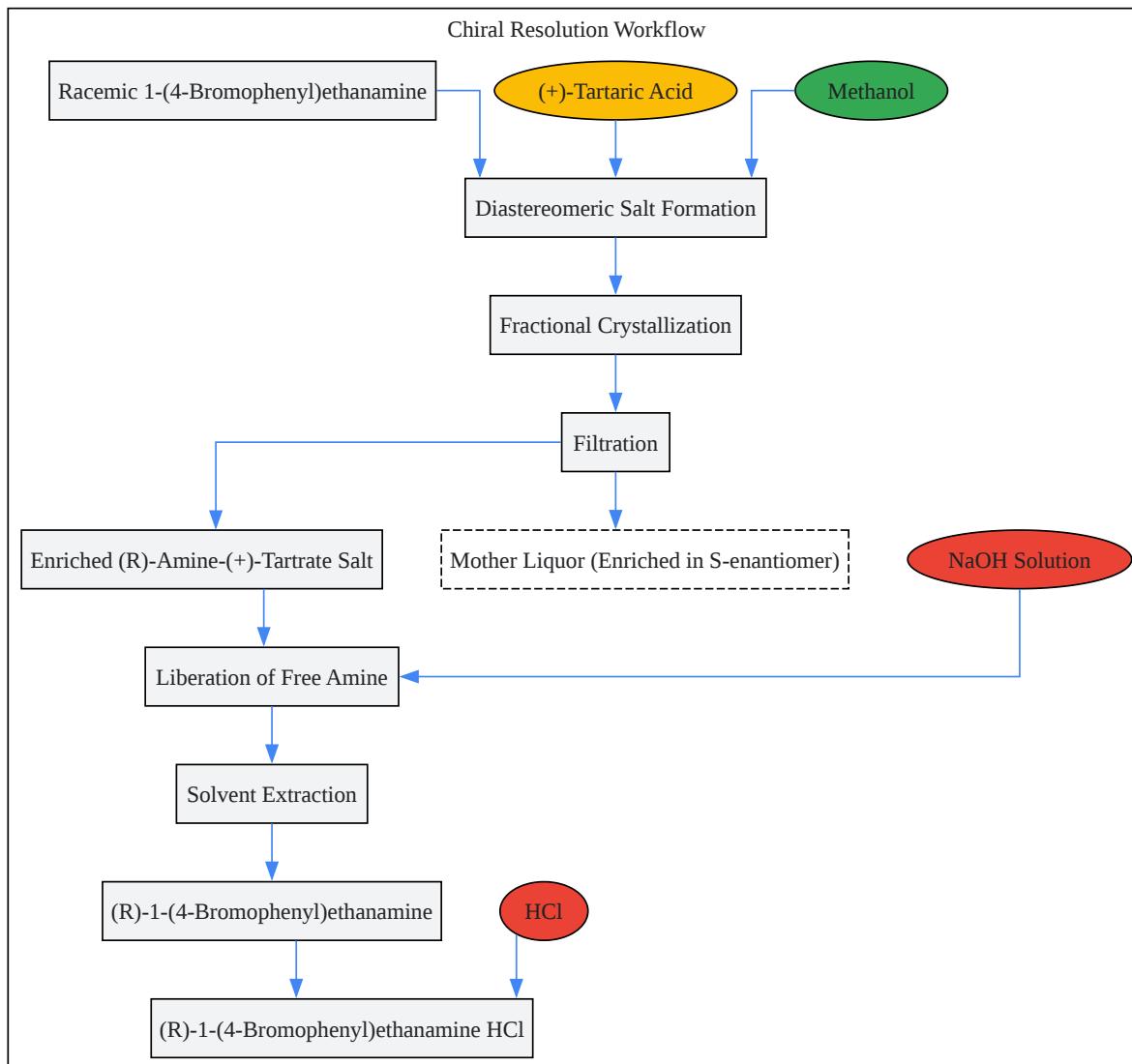
Identifier	Value	Reference
CAS Number	64265-77-6	
Molecular Formula	C ₈ H ₁₁ BrCIN	
Molecular Weight	236.54 g/mol	
Appearance	White to yellow solid	
Melting Point	238-245 °C	
Enantiomeric Excess	≥99.0% (via HPLC)	
SMILES	Cl.N--INVALID-LINK-- c1ccc(Br)cc1	
InChI Key	BQCAANUXMMQVAY- UHFFFAOYSA-N	

Synthesis of (R)-1-(4-Bromophenyl)ethanamine Hydrochloride

The enantiomerically pure **(R)-1-(4-Bromophenyl)ethanamine hydrochloride** can be synthesized via two primary routes: the resolution of a racemic mixture or through asymmetric synthesis.

Chiral Resolution of Racemic 1-(4-Bromophenyl)ethanamine

Classical resolution is a robust method for obtaining enantiopure compounds and is particularly useful when asymmetric synthesis is challenging or economically unviable. This process involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their differing solubilities.


This protocol is a generalized procedure based on established methods for resolving chiral amines.

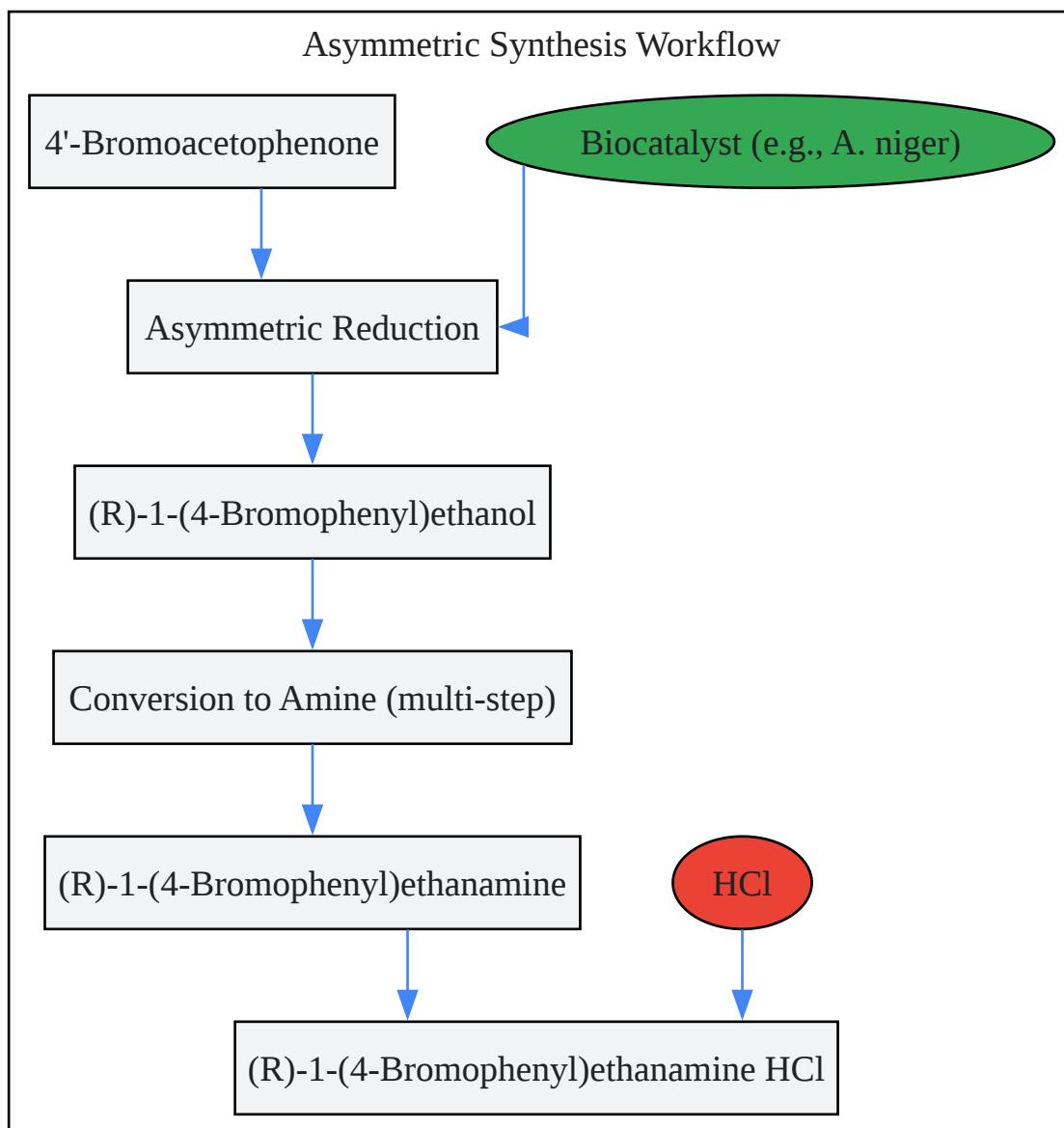
- Salt Formation:

- Dissolve racemic 1-(4-bromophenyl)ethanamine in a suitable solvent, such as methanol.
- In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, applying gentle heat if necessary.
- Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic reaction will occur, leading to the precipitation of the diastereomeric tartrate salts.
- Allow the mixture to cool to room temperature and then place it in an ice bath to maximize crystallization.

- Fractional Crystallization:
 - Collect the precipitated crystals by vacuum filtration. The solid will be enriched in one diastereomer, the (R)-amine-(+)-tartrate salt, which is typically less soluble.
 - The enantiomeric excess of the amine in the crystalline salt can be improved by recrystallization from a suitable solvent.
- Liberation of the Free Amine:
 - Suspend the diastereomerically enriched salt in water.
 - Add a strong base, such as a 50% sodium hydroxide solution, until the salt completely dissolves and the solution is basic. This will deprotonate the amine, forming a separate organic layer.
 - Extract the free (R)-1-(4-bromophenyl)ethanamine with an organic solvent like diethyl ether or dichloromethane.
 - Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na_2SO_4), filter, and remove the solvent under reduced pressure.
- Hydrochloride Salt Formation:
 - Dissolve the purified (R)-1-(4-bromophenyl)ethanamine in a suitable solvent (e.g., diethyl ether).

- Bubble hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in ether) until precipitation is complete.
- Collect the resulting **(R)-1-(4-Bromophenyl)ethanamine hydrochloride** crystals by vacuum filtration and dry.

[Click to download full resolution via product page](#)


Workflow for Chiral Resolution

Asymmetric Synthesis

An alternative to chiral resolution is the direct asymmetric synthesis of the desired enantiomer. A common approach is the asymmetric reduction of the corresponding prochiral ketone, 4'-bromoacetophenone.

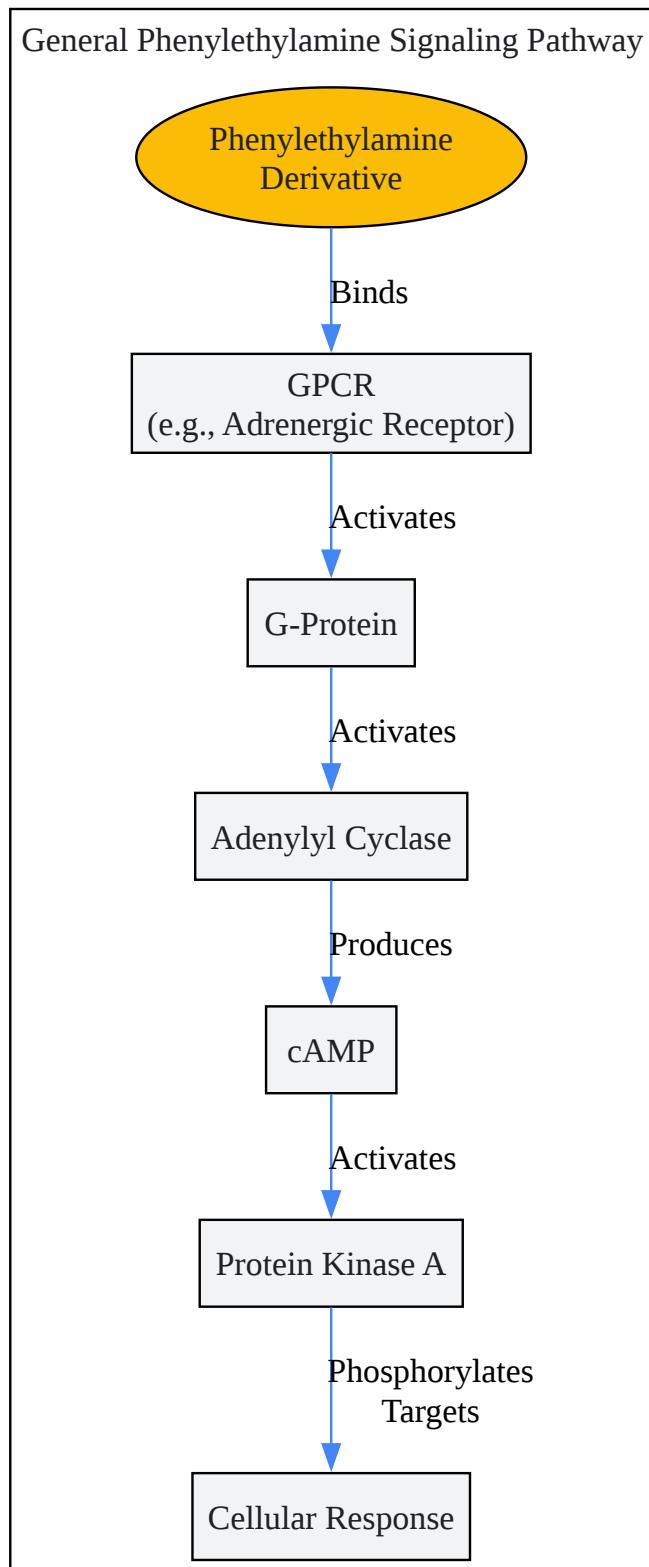
This protocol is based on the use of a whole-cell biocatalyst, such as *Aspergillus niger*, for the enantioselective reduction of 4'-bromoacetophenone.

- Catalyst Preparation:
 - Cultivate the selected microorganism (e.g., *Aspergillus niger*) in a suitable growth medium containing glucose, yeast extract, and peptone.
- Asymmetric Reduction:
 - To the batch culture of the microorganism, add 4'-bromoacetophenone as the substrate.
 - Incubate the reaction mixture under optimized conditions of temperature and pH.
 - The microbial oxidoreductases will selectively reduce the ketone to the corresponding (R)-1-(4-bromophenyl)ethanol with high enantiomeric excess.
- Conversion to Amine:
 - The resulting chiral alcohol can be converted to the amine through standard chemical transformations, such as conversion to a tosylate followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).
- Hydrochloride Salt Formation:
 - Follow the procedure outlined in section 2.1 to form the hydrochloride salt.

[Click to download full resolution via product page](#)

Workflow for Asymmetric Synthesis

Analytical Methods


The enantiomeric purity of (R)-1-(4-Bromophenyl)ethanamine is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining enantiomeric excess.

- Column: A chiral stationary phase, such as one based on a crown ether (e.g., Chirosil RCA(+)), is effective for separating the enantiomers.
- Mobile Phase: A typical mobile phase consists of an aqueous-organic mixture, for example, acetonitrile or methanol in water containing 0.1% perchloric acid.
- Sample Preparation: Dissolve a small amount of the amine hydrochloride in the mobile phase.
- Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

Applications in Drug Development

(R)-1-(4-Bromophenyl)ethanamine hydrochloride serves as a valuable chiral building block in the synthesis of more complex, biologically active molecules. The phenylethylamine scaffold is a privileged structure in medicinal chemistry, present in numerous neurotransmitters and synthetic drugs. The bromo-substituent on the phenyl ring provides a handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity.

While specific biological activities for this compound are not extensively documented, phenylethylamine derivatives are known to interact with adrenergic and dopaminergic signaling pathways. These pathways are integral to a variety of physiological processes, and modulation of their activity is a key strategy in the treatment of many neurological and psychiatric disorders.

[Click to download full resolution via product page](#)

General GPCR Signaling Pathway

- To cite this document: BenchChem. [(R)-1-(4-Bromophenyl)ethanamine hydrochloride CAS number and molecular formula.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270773#r-1-4-bromophenyl-ethanamine-hydrochloride-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com